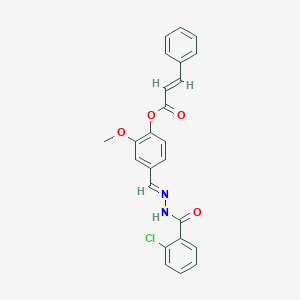![molecular formula C23H20N4O2S2 B12014859 2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12014859.png)
2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[1,2-A]pyrimidin-4-one core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions
-
Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: : This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents such as ammonium acetate and acetic anhydride can be used to facilitate the cyclization process.
-
Introduction of the Allylamino Group: : The allylamino group can be introduced through nucleophilic substitution reactions. Allylamine can be reacted with the pyrido[1,2-A]pyrimidin-4-one core in the presence of a suitable base, such as sodium hydride, to form the desired product.
-
Formation of the Thiazolidinylidene Group: : The thiazolidinylidene group can be synthesized by reacting the appropriate thiazolidine derivative with the intermediate compound. This step may require the use of catalysts or specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allylamino and thiazolidinylidene groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the carbonyl groups within the compound. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to convert these groups into alcohols.
-
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions within the compound. For example, halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group may yield an N-oxide derivative, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound can be used to study enzyme interactions and protein binding. Its heterocyclic structure is similar to many biologically active molecules, making it a valuable tool for understanding biochemical processes.
-
Medicine: : The compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
-
Industry: : In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity.
-
Molecular Targets: : The compound may target enzymes involved in DNA replication, protein synthesis, or metabolic pathways. By binding to these enzymes, it can inhibit their activity and disrupt cellular processes.
-
Pathways Involved: : The compound may affect various signaling pathways, including those related to cell growth, apoptosis, and immune response. Its interaction with these pathways can lead to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines share structural similarities with the target compound. These compounds also contain fused heterocyclic rings and exhibit similar chemical properties.
-
Uniqueness: : The presence of the allylamino and thiazolidinylidene groups in the target compound distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C23H20N4O2S2 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O2S2/c1-3-11-24-20-17(21(28)26-13-15(2)9-10-19(26)25-20)12-18-22(29)27(23(30)31-18)14-16-7-5-4-6-8-16/h3-10,12-13,24H,1,11,14H2,2H3/b18-12- |
Clé InChI |
PIKMNWPZGOMHRH-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC=C)C=C1 |
SMILES canonique |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC=C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014777.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014785.png)
![[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12014797.png)


![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014818.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014826.png)

![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12014835.png)



![(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014866.png)
![(3Z)-5-bromo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12014867.png)
